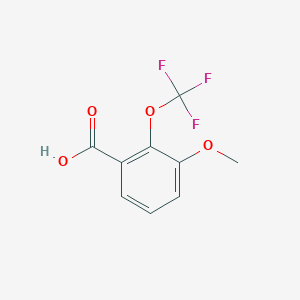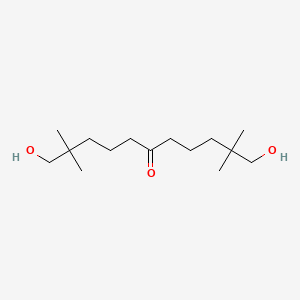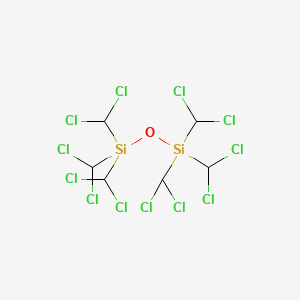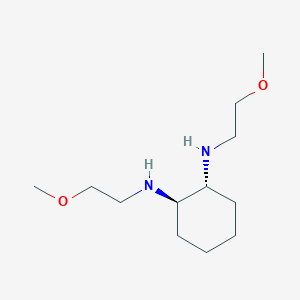
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids. This compound is significant in various biological and chemical processes due to its unique structure and properties. It is often used in scientific research and industrial applications for its stability and functional benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Scientific Research Applications
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in wound healing and immune modulation.
Industry: Utilized in the production of stable peptide-based products for pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may enhance protein synthesis by providing essential amino acids or act as a signaling molecule in various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture and parenteral nutrition.
L-Valyl-L-alanyl-L-glutamine: Another peptide with similar stability and functional properties.
Uniqueness
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its stability in aqueous solutions and resistance to degradation make it particularly valuable in various applications.
Properties
CAS No. |
503844-21-1 |
|---|---|
Molecular Formula |
C33H58N8O9 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H58N8O9/c1-16(2)14-22(29(45)36-19(7)27(43)38-21(33(49)50)11-12-25(34)42)39-28(44)20(8)37-30(46)24-10-9-13-41(24)32(48)23(15-17(3)4)40-31(47)26(35)18(5)6/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,40,47)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
ULYPWEDMYJIWMK-HXDUVXNTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


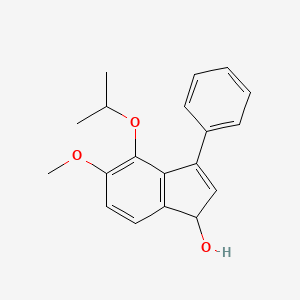
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
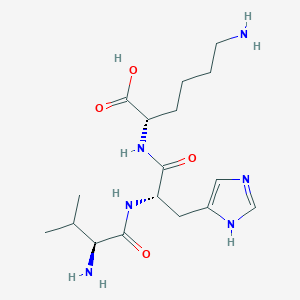
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
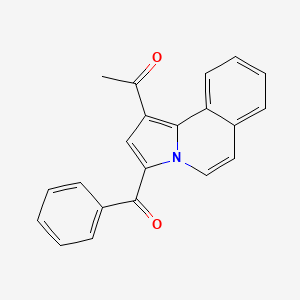
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)

